![molecular formula C14H21NO4 B1373364 2-[Bis(2-methoxyethyl)amino]-5-methylbenzoic acid CAS No. 1306603-99-5](/img/structure/B1373364.png)
2-[Bis(2-methoxyethyl)amino]-5-methylbenzoic acid
Vue d'ensemble
Description
“2-[Bis(2-methoxyethyl)amino]-5-methylbenzoic acid” is a compound with the CAS Number: 1306603-99-5 . It has a molecular weight of 267.33 . It is in the form of an oil .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C14H21NO4/c1-11-4-5-13 (12 (10-11)14 (16)17)15 (6-8-18-2)7-9-19-3/h4-5,10H,6-9H2,1-3H3, (H,16,17) . This code provides a standardized way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“this compound” is an oil that is stored at room temperature . Its molecular weight is 267.33 .Applications De Recherche Scientifique
Photophysical Properties and Biological Activity
Research on compounds structurally related to 2-[Bis(2-methoxyethyl)amino]-5-methylbenzoic acid has focused on their photophysical properties and biological activity. For example, a study by Zaltariov et al. (2015) involved the synthesis of silicon-containing bis-azomethines, which showed strong UV/Vis-absorption and exhibited violet or orange emission. These compounds demonstrated significant antimicrobial activity against bacteria and fungi (Zaltariov et al., 2015).
Photopolymerization Reactivity
The photopolymerization reactivity of related compounds has been another area of study. For instance, Catel et al. (2016) examined Bis(4-methoxybenzoyl)diethylgermane (BMDG), a compound utilized for the photopolymerization of vinylcyclopropanes. This substance showed a significantly higher reactivity compared to conventional photoinitiator systems, suggesting potential applications in materials science (Catel et al., 2016).
Chemical Synthesis and Characterization
Several studies have focused on the synthesis and characterization of compounds similar to this compound. For instance, He et al. (2020) established a method for the preparation of 2-aminobenzothiazoles through a visible-light-initiated cascade reaction, demonstrating the utility of related compounds in synthetic chemistry (He et al., 2020).
Supramolecular Coordination Polymers
Research has also been conducted on the construction of supramolecular coordination polymers using multifunctional compounds related to this compound. Li and Zhang (2018) synthesized new CuII coordination compounds with multifunctional 2-amino-5-sulfobenzoic acid, demonstrating the role of such compounds in directing bonding and forming hydrogen-bonded networks (Li & Zhang, 2018).
Propriétés
IUPAC Name |
2-[bis(2-methoxyethyl)amino]-5-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-11-4-5-13(12(10-11)14(16)17)15(6-8-18-2)7-9-19-3/h4-5,10H,6-9H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOVWKXAPBHQGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CCOC)CCOC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


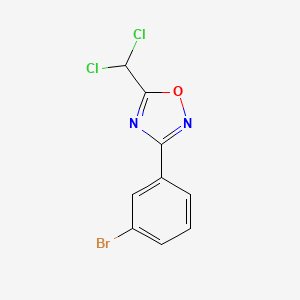
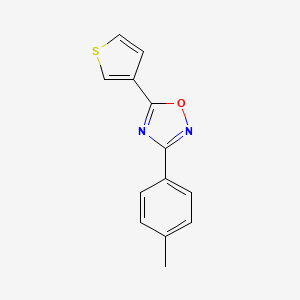

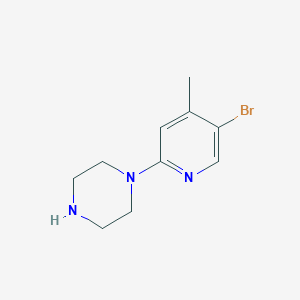



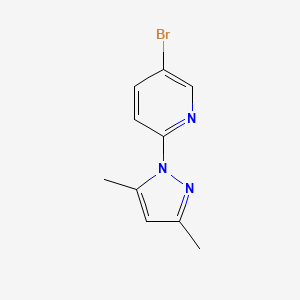

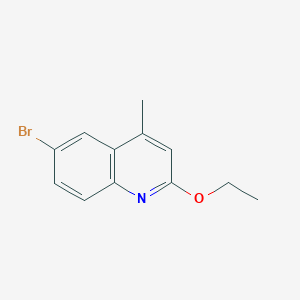



![8-[4-(N,N-Diethylamino)phenyl]-8-oxooctanoic acid](/img/structure/B1373304.png)
